![molecular formula C14H15FN2O2S B2965706 (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1327197-46-5](/img/structure/B2965706.png)

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

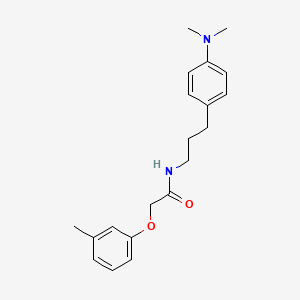

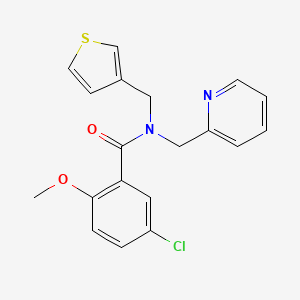

The molecular structure of “(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile” consists of an azepane ring with a sulfonyl group and a nitrile group attached. The E configuration indicates the double bond between the azepane ring and the phenyl group. The fluorine atom is also part of the phenyl ring. The detailed 3D structure can be visualized using tools like ChemSpider .Scientific Research Applications

Photoswitchable Fluorescent Compounds

The sulfone derivatives of diarylethene, which include structures similar to (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, have been investigated for their photoswitchable fluorescent properties. These compounds exhibit a significant change in fluorescence upon irradiation with ultraviolet (UV) light, displaying a brilliant green fluorescence under visible light. The fluorescence quantum yield varies significantly with solvent polarity, indicating potential applications in molecular sensing and optical data storage technologies (Takagi et al., 2012).

Synthesis of Heterocyclic Compounds

In another study, furan-2-yl(phenyl)methanol derivatives, related to the structural framework of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, were utilized in an aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This reaction, catalyzed by In(OTf)3 in acetonitrile, showcases the potential of such compounds in the efficient and selective synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (B. Reddy et al., 2012).

Nucleophilic Fluorination Reactions

The unique reactivity of sulfonium borane compounds, which share functional group similarities with (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, has been explored in nucleophilic fluorination reactions. These reactions start from aqueous fluoride ion solutions and proceed in acetonitrile, leading to the formation of fluoroborates. Such reactions are crucial for the development of new fluorination methodologies, which have widespread applications in pharmaceuticals and agrochemicals (Zhao & Gabbaï, 2011).

Safety and Hazards

properties

IUPAC Name |

(2E)-2-(azepan-2-ylidene)-2-(2-fluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c15-11-6-3-4-8-13(11)20(18,19)14(10-16)12-7-2-1-5-9-17-12/h3-4,6,8,17H,1-2,5,7,9H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSLVWXOAQIBTG-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2F)/NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2965628.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)